molecular formula C12H18N4 B1480892 3-(6-cyclobutyl-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine CAS No. 2098138-99-7

3-(6-cyclobutyl-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine

Cat. No.: B1480892
CAS No.: 2098138-99-7
M. Wt: 218.3 g/mol
InChI Key: AEMHGEALSHNVQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(6-cyclobutyl-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine is a chemical compound with the molecular formula C12H18N4 and a molecular weight of 218.3 g/mol. It is used for pharmaceutical testing .


Synthesis Analysis

The synthesis of imidazole-containing compounds, such as this compound, is a topic of ongoing research . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .

Scientific Research Applications

Antibacterial Activity

A study by Prasad (2021) involved the synthesis of novel derivatives similar to 3-(6-cyclobutyl-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine, which were evaluated for their antibacterial activity. The compounds synthesized displayed promising results in inhibiting bacterial growth, suggesting potential applications in the development of new antibacterial agents (Prasad, 2021).

Synthesis of Functionalized Derivatives

El‐Mekabaty et al. (2017) explored the synthesis of functionalized indole-3-yl pyrazole derivatives starting from compounds structurally related to this compound. This research is significant for the development of pharmaceutical compounds with potential therapeutic applications (El‐Mekabaty et al., 2017).

Novel Ring Formation Techniques

Yakovenko et al. (2020) conducted research on the synthesis of 5-amino-1H-pyrazolo[4,3-b]pyridine derivatives, demonstrating novel techniques for forming imidazole and pyrimidine rings. Such methodologies can be crucial in the synthesis of complex molecules for various scientific applications, including drug development (Yakovenko et al., 2020).

Luminescent Properties

Veltri et al. (2020) reported on the synthesis of luminescent fused imidazole bicyclic acetic esters, showing that similar compounds to this compound have promising luminescent properties. This finding opens up possibilities in the field of materials science, particularly in developing new luminescent materials (Veltri et al., 2020).

Anti-Inflammatory and Antioxidant Agents

Shankar et al. (2017) synthesized analogs structurally similar to this compound and evaluated them for anti-inflammatory and antioxidant properties. The compounds exhibited significant activity, highlighting their potential as therapeutic agents (Shankar et al., 2017).

Properties

IUPAC Name

3-(6-cyclobutylimidazo[1,2-b]pyrazol-1-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4/c13-5-2-6-15-7-8-16-12(15)9-11(14-16)10-3-1-4-10/h7-10H,1-6,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEMHGEALSHNVQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=NN3C=CN(C3=C2)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(6-cyclobutyl-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine
Reactant of Route 2
Reactant of Route 2
3-(6-cyclobutyl-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine
Reactant of Route 3
3-(6-cyclobutyl-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine
Reactant of Route 4
3-(6-cyclobutyl-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine
Reactant of Route 5
3-(6-cyclobutyl-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine
Reactant of Route 6
Reactant of Route 6
3-(6-cyclobutyl-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.